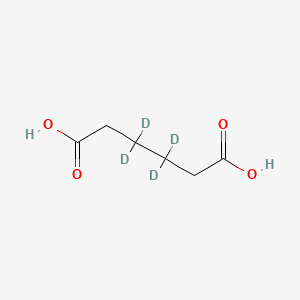

Adipic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3,3,4,4-tetradeuteriohexanedioic acid |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |

InChI Key |

WNLRTRBMVRJNCN-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Adipic Acid-d4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of deuterated adipic acid (Adipic acid-d4). The information is intended to support researchers and professionals in the fields of analytical chemistry, metabolomics, and pharmaceutical development who utilize stable isotope-labeled compounds.

Chemical Identity and Structure

This compound is a stable isotope-labeled version of adipic acid (hexanedioic acid), a C6 aliphatic dicarboxylic acid. In this formulation, four hydrogen atoms have been replaced by deuterium atoms. The position of deuteration is critical for its application and is specified in its nomenclature. The two most common isotopologues are Adipic acid-2,2,5,5-d4 and Adipic acid-3,3,4,4-d4. The latter is frequently used as an internal standard in mass spectrometry-based quantification.

The fundamental structure consists of a four-carbon chain flanked by two carboxylic acid groups. The incorporation of deuterium increases the molecular weight by approximately four units compared to the natural adipic acid, which allows it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical properties.

Table 1: Structural and Identification Data for Adipic acid-3,3,4,4-d4

| Parameter | Value | Reference |

| IUPAC Name | 3,3,4,4-tetradeuteriohexanedioic acid | [1] |

| Synonyms | Hexanedioic acid-3,3,4,4-d4, this compound | [2] |

| Molecular Formula | C₆H₆D₄O₄ | [2] |

| CAS Number | 121311-78-2 | [2] |

| SMILES | O=C(O)CC([2H])([2H])C([2H])([2H])CC(=O)O | [1] |

| InChI Key | WNLRTRBMVRJNCN-KHORGVISSA-N |

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the exception of molecular weight and properties influenced by it (e.g., density). The data presented below for unlabeled adipic acid serves as a reliable reference.

Table 2: Physicochemical Properties of Adipic Acid

| Property | Value | Reference |

| Molecular Weight (d4) | ~150.17 g/mol | |

| Molecular Weight (unlabeled) | 146.14 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 151-154 °C | |

| Boiling Point | 265 °C at 100 mm Hg | |

| Water Solubility | 1.44 g/100 mL (15 °C) | |

| pKa1 | 4.43 (at 25 °C) | |

| pKa2 | 5.41 (at 25 °C) | |

| LogP | 0.09 |

Table 3: Solubility of Adipic Acid (Unlabeled) in Various Solvents at 25°C

| Solvent | Solubility ( g/100g Solvent) |

| Methanol | 59.0 |

| Ethanol | 42.0 |

| Acetone | 27.0 |

| Ethyl Acetate | 10.0 |

| Cyclohexane | 0.4 |

Experimental Protocols

Representative Synthesis of Adipic Acid

A common laboratory-scale synthesis of adipic acid involves the oxidative cleavage of a cyclohexene double bond. To synthesize this compound, a deuterated starting material would be required. The following protocol describes the synthesis of unlabeled adipic acid from cyclohexene and can be adapted accordingly.

Protocol: Oxidative Cleavage of Cyclohexene with Potassium Permanganate

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.

-

Reaction Initiation: Loosely stopper the flask and swirl vigorously. The reaction is exothermic, and the flask should become warm (35-40°C). If necessary, gently warm the mixture on a steam bath to initiate the reaction.

-

Oxidation: Swirl the flask frequently for a 20-minute period. Monitor the reaction for the presence of the purple permanganate color using a spot test on filter paper. If permanganate persists, add small portions of methanol to consume the excess.

-

Workup: Filter the mixture through a Buchner funnel under vacuum to remove the manganese dioxide precipitate. Wash the precipitate with two 10 mL portions of hot 1% sodium hydroxide solution.

-

Concentration: Transfer the filtrate to a beaker and boil until the volume is reduced to approximately 10 mL.

-

Crystallization: Cool the solution in an ice-water bath. Carefully acidify the solution to a pH of ~1 by adding concentrated hydrochloric acid dropwise with stirring. This will precipitate the adipic acid.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of boiling water (~5 mL). Cool the solution to induce crystallization, then place in an ice bath for 10 minutes to maximize yield.

-

Drying: Collect the purified crystals by vacuum filtration and dry thoroughly.

Note: For the synthesis of this compound, one would typically start with a deuterated precursor such as cyclohexene-d8 or employ a method that allows for deuteration at specific positions.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of adipic acid in biological matrices. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.

Representative Protocol: Quantification of Adipic Acid in Human Plasma

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of adipic acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the adipic acid stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards.

-

Spike control human plasma with the working solutions to create calibrators at concentrations ranging from 0.1 to 50 µg/mL.

-

Prepare QCs at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of the IS working solution (e.g., 5 µg/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a re-equilibration period.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

Adipic Acid: Q1: 145.1 m/z → Q3: 127.1 m/z (loss of H₂O).

-

This compound (IS): Q1: 149.1 m/z → Q3: 131.1 m/z (loss of H₂O).

-

-

-

Data Analysis:

-

Quantify the adipic acid concentration by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the area ratios against the nominal concentrations of the calibrators using a weighted (1/x²) linear regression.

-

Diagrams and Workflows

Synthesis Pathway

Caption: Representative synthesis of this compound via oxidation of a deuterated precursor.

LC-MS/MS Analytical Workflow

Caption: Standard workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.

Spectroscopic Analysis

¹H NMR Spectroscopy

In the ¹H NMR spectrum of unlabeled adipic acid (in DMSO-d₆), characteristic peaks are observed for the carboxylic acid protons (~12.0 ppm), the α-methylene protons (~2.2 ppm), and the β-methylene protons (~1.5 ppm). For Adipic acid-3,3,4,4-d4 , the key difference would be the absence of the signal around 1.5 ppm, as these β-protons have been replaced by deuterium. The signal for the α-methylene protons at ~2.2 ppm would simplify from a multiplet to a triplet.

Mass Spectrometry

In mass spectrometry, this compound is readily distinguished from its unlabeled counterpart by a mass shift. The molecular ion [M-H]⁻ for unlabeled adipic acid is observed at m/z 145.1. For this compound, this ion is observed at m/z 149.1. This +4 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard without cross-interference. The fragmentation pattern is generally conserved, with characteristic losses such as water (H₂O or D₂O/HDO) and the carboxyl group.

References

The Role of Adipic Acid-d4 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adipic acid-d4, a stable isotope-labeled form of adipic acid, serves as a critical tool in modern research, primarily enabling precise and accurate quantification of its unlabeled counterpart in various biological and industrial samples. Its utility extends to metabolic studies where it can act as a tracer to elucidate complex biochemical pathways. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use as an internal standard in mass spectrometry-based quantitative analysis and its potential as a tracer in metabolic research.

Core Application: Internal Standard for Quantitative Analysis

The most prevalent use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of adipic acid.[1] Due to its identical chemical properties to natural adipic acid but with a different mass, this compound is the ideal internal standard, co-eluting with the analyte during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise measurements.

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Sample Preparation Protocols

The choice of sample preparation protocol is critical and depends on the biological matrix. Below are summarized protocols for plasma and urine.

Table 1: Sample Preparation Protocols for Adipic Acid Quantification

| Matrix | Protocol | Reference |

| Plasma/Serum | 1. To 100 µL of plasma/serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of this compound internal standard solution. 2. Vortex for 1 minute. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for LC-MS/MS analysis. | [2] |

| Urine | 1. Determine the urine volume based on creatinine concentration. 2. Add a known amount of this compound internal standard. 3. Acidify the sample with HCl. 4. Extract with an organic solvent (e.g., diethyl ether, ethyl acetate) twice. 5. Evaporate the solvent under a stream of nitrogen. 6. Reconstitute the residue for analysis. Derivatization may be required for GC-MS. | [3][4] |

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

While specific parameters need to be optimized for each instrument and application, the following table provides a starting point for the LC-MS/MS analysis of adipic acid using this compound as an internal standard.

Table 2: General LC-MS/MS Parameters for Adipic Acid Analysis

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient from high aqueous to high organic |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transitions | Adipic acid: To be determined empirically this compound: To be determined empirically |

Note: Specific MRM (Multiple Reaction Monitoring) transitions for adipic acid and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer.

Application as a Tracer in Metabolic Research

This compound can also be employed as a tracer to investigate metabolic pathways, particularly those related to fatty acid oxidation and dicarboxylic acid metabolism.[5] By introducing a known amount of the labeled compound into a biological system (in vivo or in vitro), researchers can track its conversion into various metabolites, thereby elucidating pathway intermediates and quantifying metabolic fluxes.

Metabolic Pathways of Adipic Acid

Adipic acid is a dicarboxylic acid that can be formed through the omega-oxidation of fatty acids. It can then be further metabolized through beta-oxidation. Understanding these pathways is crucial for designing and interpreting tracer studies.

Experimental Design for Tracer Studies

A typical tracer study using this compound would involve the following steps:

-

Administration: Introduction of a known quantity of this compound to the biological system (e.g., oral gavage in animal models, addition to cell culture media).

-

Time-Course Sampling: Collection of biological samples (e.g., blood, urine, tissue) at various time points after administration.

-

Metabolite Extraction and Analysis: Extraction of metabolites from the samples and analysis by mass spectrometry to identify and quantify this compound and its labeled downstream metabolites.

-

Metabolic Flux Analysis: Use of computational models to calculate the rates of metabolic reactions (fluxes) based on the isotopic enrichment data.

Adipic Acid Metabolism and Disease

Elevated levels of adipic acid in urine, a condition known as dicarboxylic aciduria, can be indicative of certain metabolic disorders, particularly those affecting fatty acid β-oxidation. In these conditions, the ω-oxidation pathway becomes more active as an alternative route for fatty acid metabolism, leading to an accumulation of dicarboxylic acids like adipic acid. The use of this compound as a tracer could potentially be used to study the dynamics of these pathways in disease models.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines. Its primary role as an internal standard in mass spectrometry provides the accuracy and precision required for robust quantitative analysis of adipic acid in complex matrices. Furthermore, its potential as a metabolic tracer opens avenues for detailed investigation of fatty acid metabolism and its dysregulation in disease. The methodologies and information presented in this guide offer a solid foundation for the effective application of this compound in research and development.

References

Synthesis and Isotopic Purity of Adipic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Adipic acid-d4, a crucial labeled compound in metabolic research and as an internal standard in analytical chemistry. This document details a robust synthetic route, outlines rigorous analytical methodologies for determining isotopic purity, and presents quantitative data in a clear, accessible format.

Synthesis of Adipic Acid-2,2,5,5-d4

The synthesis of this compound is strategically achieved through a two-step process commencing with the deuteration of cyclohexanone at the alpha positions, followed by an oxidative cleavage of the deuterated intermediate. This method ensures the specific incorporation of four deuterium atoms.

Synthetic Pathway Overview

The synthesis proceeds via two main stages:

-

α-Deuteration of Cyclohexanone: Cyclohexanone undergoes a base-catalyzed hydrogen-deuterium exchange at the four alpha-protons using deuterium oxide (D₂O) as the deuterium source.

-

Oxidation of Cyclohexanone-2,2,6,6-d4: The resulting deuterated cyclohexanone is then oxidized to yield Adipic acid-2,2,5,5-d4.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone-2,2,6,6-d4

This procedure is adapted from methods for α-deuteration of ketones using a secondary amine catalyst.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), deuterium oxide (D₂O, 10.0 eq), and pyrrolidine (0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the α-protons.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude Cyclohexanone-2,2,6,6-d4 is then purified by distillation.

Step 2: Synthesis of Adipic Acid-2,2,5,5-d4

This protocol is a modification of the standard oxidation of cyclohexanone to adipic acid.[3]

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a reflux condenser, place a solution of Cyclohexanone-2,2,6,6-d4 (1.0 eq) in a suitable solvent such as acetic acid.

-

Oxidation: Slowly add a strong oxidizing agent, such as concentrated nitric acid (e.g., 68%), to the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Completion and Isolation: After the addition is complete, the mixture is heated to ensure complete reaction. Upon cooling, the Adipic acid-2,2,5,5-d4 will crystallize.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from water to yield pure Adipic acid-2,2,5,5-d4.

Quantitative Data for Synthesis

The following table summarizes typical yields and isotopic enrichment for the synthesis of this compound.

| Step | Product | Typical Yield (%) | Isotopic Enrichment of Starting Material (atom % D) | Isotopic Enrichment of Product (atom % D) |

| 1 | Cyclohexanone-2,2,6,6-d4 | 85-95 | N/A | >98 |

| 2 | Adipic acid-2,2,5,5-d4 | 70-80 | >98 | >98 |

Note: Yields and isotopic enrichment can vary depending on reaction conditions and purification methods.

Isotopic Purity Analysis of this compound

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound. This involves quantifying the distribution of all isotopologues (d0, d1, d2, d3, d4, etc.). The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR is a powerful tool for determining isotopic purity by quantifying the residual, non-deuterated sites.

Experimental Protocol for ¹H qNMR:

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is generally sufficient.[4]

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the residual proton signals of this compound and a well-resolved signal from the internal standard.

-

Calculate the isotopic purity based on the integral values, the number of protons for each signal, the weights of the sample and standard, and the purity of the standard.

-

Table 2: Representative ¹H qNMR Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d6 |

| Internal Standard | Maleic Acid |

| Pulse Angle | 30° |

| Relaxation Delay (d1) | 30 s |

| Acquisition Time | 4 s |

| Number of Scans | 64 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the distribution of isotopologues. For GC-MS analysis, derivatization of the carboxylic acid groups is typically required.

Experimental Protocol for GC-MS (with Diazomethane Derivatization):

-

Derivatization: Treat a solution of this compound in a suitable solvent (e.g., diethyl ether) with an ethereal solution of diazomethane until a persistent yellow color is observed. This converts the carboxylic acids to their methyl esters. Caution: Diazomethane is toxic and explosive.

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the dimethyl adipate.

-

MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to observe the molecular ion cluster of the dimethyl adipate-d4.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the dimethyl adipate peak.

-

Determine the relative abundances of the ions corresponding to the different isotopologues (d0 to d4 and beyond).

-

Correct for the natural abundance of ¹³C to accurately determine the isotopic distribution.

-

Table 3: Representative GC-MS Parameters

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | 70 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-250 |

Isotopic Purity Data

The following table presents a representative isotopic distribution for a batch of Adipic acid-2,2,5,5-d4 with a stated isotopic enrichment of 98 atom % D.

Table 4: Representative Isotopologue Distribution of this compound

| Isotopologue | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.1 |

| Mono-deuterated | d1 | < 0.5 |

| Di-deuterated | d2 | < 1.5 |

| Tri-deuterated | d3 | ~ 5.0 |

| Tetra-deuterated | d4 | > 93.0 |

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Conclusion

The synthesis of this compound via α-deuteration of cyclohexanone followed by oxidation provides a reliable route to this valuable labeled compound. Rigorous analysis of its isotopic purity using quantitative NMR and mass spectrometry is essential to ensure its suitability for demanding research and development applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with deuterated compounds.

References

- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst. | Semantic Scholar [semanticscholar.org]

- 3. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Adipic acid-d4 CAS number and molecular weight

This technical guide provides comprehensive information on Adipic acid-d4 for researchers, scientists, and professionals in drug development. It covers its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in analytical methodologies.

Core Properties of this compound

This compound is a deuterated form of adipic acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard for mass spectrometry-based quantitative analysis. Different isotopologues of this compound exist, depending on the position of the deuterium atoms.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative data for different isotopologues of this compound are summarized in the table below.

| Property | Adipic acid-3,3,4,4-d4 | Adipic acid-2,2,5,5-d4 |

| CAS Number | 121311-78-2[1][2][3][4] | 19031-55-1[5] |

| Molecular Formula | HOOCCH₂(CD₂)₂CH₂COOH | C₆H₆D₄O₄ |

| Molecular Weight | 150.17 g/mol | 150.17 g/mol |

| Synonyms | Hexanedioic acid-d4, 1,6-Hexanedioic acid, 1,4-Butanedicarboxylic acid | Hexanedioic-2,2,5,5-d4 acid |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical chemistry, especially in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the non-deuterated adipic acid, but its increased mass allows it to be distinguished by a mass spectrometer. This allows for accurate quantification of the non-labeled adipic acid in various biological and environmental samples.

Experimental Workflow: Use as an Internal Standard in LC-MS

The following diagram illustrates a typical workflow for using this compound as an internal standard for the quantification of adipic acid in a sample using LC-MS.

Detailed Experimental Protocol: Quantification of Adipic Acid in Human Plasma

This protocol provides a general framework for the quantification of adipic acid in human plasma using this compound as an internal standard with LC-MS.

1. Materials and Reagents:

-

Adipic acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve adipic acid and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the adipic acid primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.

3. Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate adipic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Adipic acid: Q1/Q3 transition (e.g., m/z 145.1 -> 127.1)

-

This compound: Q1/Q3 transition (e.g., m/z 149.1 -> 131.1)

-

-

5. Data Analysis:

-

Integrate the peak areas for both adipic acid and this compound.

-

Calculate the peak area ratio of adipic acid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of adipic acid in the plasma samples from the calibration curve.

This technical guide provides a foundational understanding of this compound and its application in quantitative analysis. Researchers should further optimize experimental conditions based on their specific instrumentation and sample matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Major) | CAS 121311-78-2 | LGC Standards [lgcstandards.com]

- 3. isotope.com [isotope.com]

- 4. Adipic acid (3,3,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2632-0.5 [isotope.com]

- 5. Adipic acid-2,2,5,5-d4 | C6H10O4 | CID 12209289 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated adipic acid. The information is tailored for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to clarify workflows.

Deuterated adipic acid, a stable isotope-labeled version of adipic acid, serves as a valuable tool in various scientific applications, including metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding its physical properties is crucial for its effective application.

Quantitative Physical Characteristics

The physical properties of deuterated adipic acid are comparable to its non-deuterated counterpart, with slight variations arising from the increased mass of deuterium. The following table summarizes the key physical characteristics of both adipic acid and its deuterated form (adipic acid-d10).

| Physical Characteristic | Adipic Acid (Non-deuterated) | Deuterated Adipic Acid (Adipic acid-d10) |

| Molecular Formula | C₆H₁₀O₄ | C₆D₁₀O₄ |

| Molecular Weight | 146.14 g/mol | 156.20 g/mol |

| Appearance | White crystalline solid | White solid |

| Melting Point | 151-154 °C[1][2] | 151-154 °C |

| Boiling Point | 337.5 °C (decomposes)[1][2] | 265 °C at 100 mmHg |

| Density | 1.36 g/cm³ at 25 °C[2] | Data not readily available; expected to be slightly higher than adipic acid. |

| Solubility in Water | Moderately soluble; solubility increases with temperature. | 2.86 mg/mL (requires sonication) |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone. | Soluble in DMSO (100 mg/mL, requires sonication). |

| Isotopic Purity | Not Applicable | ≥98 atom % D |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physical characteristics of chemical compounds. Below are standard experimental protocols for key physical property measurements.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath within the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

2. Boiling Point Determination (Thiele Tube Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source (Bunsen burner or hot plate), mineral oil.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

3. Density Determination of a Solid (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume. For a solid powder, the volume can be determined by the displacement of a liquid in which the solid is insoluble.

-

Apparatus: Pycnometer (a specific gravity bottle), analytical balance, a liquid of known density in which the solid is insoluble.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

A known mass of the solid powder is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density, ensuring all air bubbles are removed.

-

The total mass of the pycnometer containing the solid and the liquid is measured.

-

The pycnometer is emptied, cleaned, dried, and then filled with only the liquid of known density, and its mass is determined.

-

The volume of the solid is calculated from the masses measured, and the density is then determined.

-

4. Solubility Determination

-

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer or sonicator, analytical balance, volumetric flasks.

-

Procedure (for a given solvent):

-

A known volume of the solvent is placed in a test tube or flask.

-

A small, accurately weighed amount of the solute (deuterated adipic acid) is added.

-

The mixture is agitated (e.g., using a vortex mixer or sonicator) at a constant temperature until the solid is fully dissolved.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., no more solid dissolves).

-

The total mass of the solute dissolved in the known volume of the solvent is recorded to express the solubility, often in units of mg/mL or g/L.

-

Visualizations

Synthesis of Deuterated Adipic Acid (Adipic acid-d10) Workflow

The synthesis of deuterated adipic acid typically involves the oxidation of a deuterated precursor, such as cyclohexane-d12. The following diagram illustrates a general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of deuterated adipic acid.

Experimental Workflow for Melting Point Determination

The following diagram outlines the logical steps involved in determining the melting point of a crystalline solid like deuterated adipic acid.

Caption: A step-by-step workflow for determining the melting point of a solid.

References

Navigating the Stability of Adipic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Adipic acid-d4. Understanding the stability profile of isotopically labeled compounds is critical for ensuring the accuracy and reliability of experimental results in research and drug development. This document outlines the factors that can affect the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Introduction to this compound Stability

This compound is a deuterated form of adipic acid, a dicarboxylic acid of significant industrial importance. In research, it is often used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms can influence the compound's physicochemical properties, including its stability. While stable isotopes like deuterium are not radioactive, the chemical stability of the molecule itself is paramount.[1]

The primary stability concerns for deuterated carboxylic acids like this compound revolve around two main areas:

-

Chemical Degradation: Like its non-deuterated counterpart, this compound can undergo chemical degradation through pathways such as oxidation.

-

Isotopic Exchange: Deuterium atoms, particularly those on carboxyl groups (-COOD), can be susceptible to exchange with protons from the environment, a process known as "back-exchange."[2] Deuterium atoms on the carbon backbone (C-D) are generally more stable but can be susceptible to exchange under certain pH and temperature conditions.[2]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the integrity of this compound. The following recommendations are based on general guidelines for stable isotope-labeled compounds and dicarboxylic acids.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down the rate of potential chemical degradation. |

| Light | Store in the dark, protected from UV and visible light. | Light can provide the energy to initiate or accelerate degradation reactions. |

| Moisture | Keep in a tightly sealed container in a dry environment (low humidity). | Moisture can facilitate hydrolytic degradation and isotopic exchange. |

| Atmosphere | For long-term storage or if the compound is susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] | An inert atmosphere prevents oxidation of the molecule. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with PTFE-lined caps). | Prevents contamination and interaction with the container material. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Avoid the formation of dust when handling the solid material.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area.

Stability Profile and Degradation

Table 2: Potential Stability Issues and Mitigation Strategies for this compound

| Stability Concern | Potential Cause | Mitigation Strategy |

| Chemical Degradation | Oxidation, thermal decomposition | Store at low temperatures, under an inert atmosphere, and protected from light. |

| Isotopic Exchange | Exposure to protic solvents (e.g., water, methanol), acidic or basic conditions | Store in a dry environment. Minimize exposure to protic solvents during analysis. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3. |

| Physical Instability | Caking (for solid form) | Store in a dry place. |

Degradation Pathway

The degradation of adipic acid can lead to the formation of various smaller organic acids. While the specific degradation pathway for this compound has not been detailed in the literature, the pathway for unlabeled adipic acid under oxidative conditions can serve as a reference.

Figure 1. Putative degradation pathway of this compound under oxidative stress, based on known degradation products of unlabeled adipic acid.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a systematic approach involving stress testing, accelerated stability studies, and long-term stability studies is recommended, following guidelines from the International Council for Harmonisation (ICH).

Stress Testing

Stress testing helps to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various media (e.g., acidic, basic, aqueous, and oxidative).

-

Exposure Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for up to one week.

-

Photostability: Expose the solid compound and solutions to light conditions as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (e.g., HPLC-MS) to identify and quantify degradation products.

Figure 2. Workflow for stress testing of this compound.

Accelerated Stability Testing

Accelerated stability studies use exaggerated storage conditions to predict the shelf life of a product.

Protocol:

-

Sample Preparation: Package this compound in the intended long-term storage container.

-

Storage Conditions: Store samples at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

Testing Frequency: Analyze samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Use a validated stability-indicating method to determine the purity of this compound and quantify any degradation products.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.

Protocol:

-

Sample Preparation: Package this compound in the intended long-term storage container.

-

Storage Conditions: Store samples at the recommended long-term storage condition, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.

-

Testing Frequency: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Use a validated stability-indicating method to monitor the purity and integrity of this compound over time.

Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH *

| Time (Months) | Purity (%) | Appearance | Comments |

| 0 | 99.8 | White crystalline powder | Conforms to specification |

| 3 | 99.7 | White crystalline powder | Conforms to specification |

| 6 | 99.7 | White crystalline powder | Conforms to specification |

| 12 | 99.6 | White crystalline powder | Conforms to specification |

| 24 | 99.5 | White crystalline powder | Conforms to specification |

| 36 | 99.3 | White crystalline powder | Conforms to specification |

*This table presents hypothetical data for illustrative purposes. Actual stability data should be generated through rigorous experimental testing.

Conclusion

Maintaining the stability of this compound is essential for its effective use in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize the risks of chemical degradation and isotopic exchange. For critical applications, a comprehensive stability testing program, including stress, accelerated, and long-term studies, should be implemented to establish a reliable shelf life and ensure the quality and integrity of the compound. This guide provides the foundational knowledge and protocols to achieve this.

References

A Technical Guide to Commercial Adipic Acid-d4 for Researchers and Drug Development Professionals

Introduction

Adipic acid-d4, a deuterated isotopologue of adipic acid, serves as a critical internal standard for quantitative analysis in various scientific disciplines, particularly in mass spectrometry-based applications. Its use is essential for achieving accurate and precise measurements of adipic acid in complex matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available this compound, including a comparison of suppliers, key technical data, and detailed experimental protocols for its application.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research and development purposes. The following tables summarize the available quantitative data for their products. It is important to note that while chemical purity is commonly reported, isotopic enrichment, a crucial parameter for an internal standard, is not always readily available on product data sheets and may require inquiry with the supplier or consultation of the Certificate of Analysis (CoA) for a specific lot.

Table 1: Adipic acid (3,3,4,4-d4)

| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Molecular Weight | CAS Number |

| Cambridge Isotope Laboratories | DLM-2632 | 98% | Not specified | 150.17 | 121311-78-2 |

| LGC Standards | TRC-A291594 | Not specified | Not specified | 150.083 | 121311-78-2 |

| MedchemExpress | HY-W017522S2 | ≥98.0% | Not specified | Not specified | 121311-78-2 |

| Clearsynth | CS-I-00632 | Not specified | Not specified | Not specified | Not specified |

Table 2: Adipic acid (2,2,5,5-d4)

| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Molecular Weight | CAS Number |

| Cambridge Isotope Laboratories | DLM-2905 | 98% | Not specified | Not specified | 19031-55-1 |

Table 3: Physical and Chemical Properties of Adipic Acid (Unlabeled)

The following data for unlabeled adipic acid can be used as a reference. Properties for the deuterated form are expected to be very similar.

| Property | Value | Source |

| Melting Point | 151.5 - 154 °C | [1][2] |

| Boiling Point | 337.5 °C (decomposes) | [3] |

| Solubility in Water | 1.4 g/100 mL at 25 °C | [3] |

| Solubility in DMSO | ≥ 100 mg/mL | [4] |

| pKa1 | 4.43 | Not specified |

| pKa2 | 5.41 | Not specified |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS). The following are detailed representative protocols for the use and quality control of this compound.

Quality Control of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the identity, chemical purity, and isotopic enrichment of deuterated standards.

Objective: To verify the identity and estimate the purity of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures.

-

Set the experiment parameters for a standard ¹H NMR spectrum.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

Identity Confirmation: The ¹H NMR spectrum of this compound (3,3,4,4-d4) is expected to show a singlet for the two pairs of equivalent protons at the 2- and 5-positions. The absence or significant reduction of the signal corresponding to the protons at the 3- and 4-positions confirms deuteration at these sites.

-

Purity Estimation: Integrate the signals corresponding to the analyte and any visible impurities. The relative integration values can be used to estimate the chemical purity. For a more accurate quantitative NMR (qNMR) analysis, a certified reference standard of known concentration should be used.

-

Quantitative Analysis of Adipic Acid in a Biological Matrix by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general procedure for the quantification of adipic acid in a sample such as plasma or urine.

Objective: To accurately quantify the concentration of adipic acid in a biological sample.

Materials:

-

Adipic acid (analyte)

-

This compound (internal standard)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, quality control sample, and unknown biological sample, add 150 µL of the working internal standard solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate adipic acid from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Adipic Acid: Precursor ion [M-H]⁻ m/z 145.1 → Product ion (e.g., m/z 127.1).

-

This compound: Precursor ion [M-H]⁻ m/z 149.1 → Product ion (e.g., m/z 131.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both adipic acid and this compound.

-

Calculate the peak area ratio (Adipic Acid Peak Area / this compound Peak Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of adipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for Quality Control of this compound by NMR

References

- 1. Adipic acid Cas no 124-04-9 Manufacturer, Supplier, Exporter, Mumbai, India [mubychem.net]

- 2. 124-04-9 CAS | ADIPIC ACID | Acids-Organic | Article No. 00710 [lobachemie.com]

- 3. Adipic acid Dealer and Distributor | Adipic acid Supplier | Adipic acid Stockist | Adipic acid Importers [multichemindia.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Adipic Acid-d4 Safety Data Sheet (SDS) Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Adipic acid-d4. The data presented is synthesized from various safety data sheets and toxicological reports. For the purpose of this guide, the toxicological data for adipic acid is used as a surrogate for this compound, a common practice for isotopically labeled compounds where the toxicological profile is not expected to differ significantly.

Core Safety and Hazard Information

This compound is classified as causing serious eye irritation.[1] It may also cause respiratory tract and skin irritation.[1] While not classified as acutely toxic, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[1]

GHS Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for adipic acid.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Oral | 5560 mg/kg | (OECD Test Guideline 401) |

| LD50 | Rabbit (male and female) | Dermal | 7940 mg/kg | |

| LC50 | Rat | Inhalation | >7.7 mg/L (4 hours) |

Table 1: Acute Toxicity Data

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Slight to moderate irritant | |

| Eye Irritation | Rabbit | Severe irritant |

Table 2: Irritation Data

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key acute toxicity tests.

OECD Test Guideline 401: Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (or both, if appropriate) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance. Water is available at all times.

-

Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control group is treated with the vehicle only.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are recorded systematically at least once a day.

-

Data Collection: The time of death, body weight changes, and any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are recorded for each animal.

-

Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

OECD Test Guideline 402: Acute Dermal Toxicity

Objective: To determine the acute dermal toxicity of a substance.

Principle: The test substance is applied to the skin of experimental animals in a single dose. Observations of effects and mortality are made.

Methodology:

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.

-

Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control group is treated with the vehicle only.

-

Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after removal of the dressing.

-

Data Collection: Similar to the oral toxicity test, mortality, body weight, and clinical signs are recorded.

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of the experimental animal. The untreated eye serves as a control.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal after gently pulling the lower lid away from the eyeball. The lids are then gently held together for about one second to prevent loss of the material.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Washout: For irritant substances, the eyes may be washed with saline 24 hours after application.

-

Reversibility: The reversibility of any observed effects is assessed over a period of 21 days.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Adipic Acid

Adipic acid is a dicarboxylic acid and its metabolism in mammals can occur via the β-oxidation pathway, similar to fatty acids. This process breaks down the molecule into smaller, usable units for energy production.

Caption: Metabolic pathway of adipic acid via β-oxidation.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies, from initial planning to final reporting, incorporating the principles of the OECD guidelines.

Caption: Generalized workflow for acute toxicity testing.

References

An In-depth Technical Guide on Adipic Acid-d4: Synthesis, Application, and Natural Abundance Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adipic acid-d4, a deuterated stable isotope-labeled compound. The focus is on its synthesis, primary applications in quantitative analysis, and a contextual understanding of its "natural abundance." This document is intended for professionals in research, drug development, and analytical sciences who utilize isotopically labeled compounds.

Executive Summary

This compound is the deuterated form of adipic acid and is a synthetic compound that is not found in nature. Therefore, it does not have a natural abundance. The concept of natural abundance relates to the natural occurrence of isotopes in the environment. While the deuterium isotope (²H) exists naturally at very low levels, complex deuterated molecules like this compound are exclusively produced through chemical synthesis.

The primary and critical application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility lies in its chemical similarity to endogenous adipic acid, allowing for accurate quantification by correcting for variations during sample preparation and analysis. This guide will detail the role of this compound as an internal standard, provide an overview of its synthesis, and discuss the metabolic pathways of its non-labeled counterpart, adipic acid.

Natural Abundance: A Clarification

The term "natural abundance" refers to the prevalence of a given isotope of an element in nature. Deuterium (²H), the stable isotope of hydrogen with one proton and one neutron, has a very low natural abundance.

Table 1: Natural Abundance of Hydrogen Isotopes

| Isotope | Symbol | Natural Abundance (%)[1][2] |

| Protium | ¹H | ~99.9844 |

| Deuterium | ²H | ~0.0156 |

| Tritium | ³H | Traces |

While individual deuterium atoms exist in nature, predominantly in water, the probability of multiple deuterium atoms being incorporated into a specific organic molecule like adipic acid through natural processes is infinitesimally small. This compound, which has four deuterium atoms, is therefore considered a synthetic molecule.

In contrast, unlabeled adipic acid does occur in nature, although rarely. It can be found in small amounts in sources such as beets and as a product of microbial metabolism[1].

Role of this compound in Quantitative Analysis

This compound is an indispensable tool for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying molecules in complex matrices such as plasma, urine, and tissue extracts. When used as an internal standard, a known amount of this compound is added to a sample at the beginning of the analytical workflow.

The fundamental principle is that the stable isotope-labeled internal standard (SIL-IS) behaves almost identically to the endogenous analyte (unlabeled adipic acid) during extraction, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects[3][4].

Logical Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Experimental Protocol: Quantification of Adipic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general methodology for the quantification of adipic acid in human plasma.

Materials and Reagents

-

Adipic Acid (analytical standard)

-

This compound (internal standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of adipic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the adipic acid stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate adipic acid from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Adipic Acid: Precursor Ion (m/z) -> Product Ion (m/z)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z)

-

Table 2: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Adipic Acid | 145.1 | 127.1 |

| This compound | 149.1 | 131.1 |

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of adipic acid to this compound against the concentration of the calibration standards.

-

Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

-

Determine the concentration of adipic acid in the plasma samples from the calibration curve.

Synthesis of this compound

This compound is synthesized from deuterated precursors. While various synthetic routes exist, a common approach involves the oxidation of a deuterated cyclohexane derivative. The synthesis of deuterated compounds often starts with simple deuterated building blocks and builds up the carbon skeleton. For example, deuterated azelaic acid and nonanoic acid have been used as precursors for the synthesis of deuterated oleic acid. A similar strategy can be employed for this compound, starting from deuterated precursors.

The industrial synthesis of unlabeled adipic acid typically involves the nitric acid oxidation of a mixture of cyclohexanone and cyclohexanol. A laboratory-scale synthesis can be achieved by the oxidation of cyclohexene.

Metabolic Context of Adipic Acid

Understanding the metabolic pathways of endogenous adipic acid is crucial for interpreting its measured concentrations. Adipic acid is a dicarboxylic acid that can be formed through omega-oxidation of fatty acids, which is an alternative pathway to the primary beta-oxidation pathway. Elevated levels of adipic acid in biological fluids can be indicative of impaired fatty acid oxidation. It is also a known metabolite in certain metabolic disorders.

Simplified Metabolic Pathway of Adipic Acid Formation

The following diagram outlines a simplified pathway for the endogenous formation of adipic acid.

Conclusion

This compound is a synthetic compound with no natural abundance. Its significance lies in its application as a stable isotope-labeled internal standard for the accurate and precise quantification of endogenous adipic acid. This technical guide has provided a comprehensive overview of the rationale behind its use, a detailed experimental protocol for its application in LC-MS/MS, and the necessary context regarding its synthesis and the metabolic pathways of its non-labeled analog. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for generating high-quality, reliable data in metabolomics, clinical diagnostics, and pharmacokinetic studies.

References

Spectral Analysis of Adipic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for adipic acid-d4. Due to the limited availability of direct experimental spectra for the deuterated species, this document presents high-quality spectral data for unlabeled adipic acid as a reference. It further elaborates on the anticipated spectral changes resulting from deuterium substitution at the C2, C2', C5, and C5' positions. Detailed experimental protocols for acquiring such data are also provided.

Introduction to this compound

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of nylon 6,6. Deuterium-labeled adipic acid, specifically this compound (HOOC(CH₂)(CD₂)₂CH₂COOH), serves as a valuable internal standard in quantitative mass spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic assessments. The substitution of hydrogen with deuterium provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical properties.

Predicted Spectral Data

The following tables summarize the experimental NMR and MS data for unlabeled adipic acid. The expected modifications for this compound are described in the accompanying text.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Adipic Acid

| Protons | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| -COOH | ~12.0 | Singlet | 2H |

| -CH₂- (α to COOH) | ~2.21 | Triplet | 4H |

| -CH₂- (β to COOH) | ~1.51 | Quintet | 4H |

Expected ¹H NMR Spectrum of this compound:

In the ¹H NMR spectrum of this compound, the signal corresponding to the α-protons at ~2.21 ppm would be absent due to the substitution of these four protons with deuterium. The spectrum would be simplified, showing only the signal for the β-protons at ~1.51 ppm and the carboxylic acid protons at ~12.0 ppm.

Table 2: ¹³C NMR Spectral Data for Adipic Acid

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| -COOH | ~174 |

| -CH₂- (α to COOH) | ~34 |

| -CH₂- (β to COOH) | ~24 |

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum of this compound is expected to show a few key differences compared to the unlabeled compound. The carbon atom directly bonded to deuterium (the α-carbon) will exhibit a triplet in the proton-coupled ¹³C spectrum due to C-D coupling. In the proton-decoupled spectrum, this signal may appear as a slightly broadened and less intense peak compared to its non-deuterated counterpart. A slight upfield shift (isotope shift) of the α-carbon signal is also anticipated. The chemical shifts of the other carbon atoms should remain largely unaffected.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Adipic Acid

| Parameter | Value |

| Molecular Weight | 146.14 g/mol |

| Molecular Ion [M]⁺ | m/z 146 |

| Key Fragment Ions (EI) | m/z 128, 112, 100[1] |

| Deprotonated Molecule [M-H]⁻ | m/z 145.0511[2] |

| Key Fragment Ions (CID of [M-H]⁻) | m/z 127, 101, 83, 81[2][3] |

Expected Mass Spectrum of this compound:

The molecular weight of this compound is 150.17 g/mol [4]. Consequently, the molecular ion peak in the mass spectrum will be observed at m/z 150, a shift of +4 mass units compared to unlabeled adipic acid. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the corresponding fragment ions also shifted by +4 or a fraction thereof, depending on which part of the molecule is retained in the fragment. For instance, the loss of a water molecule from the deuterated parent ion would likely result in a fragment at m/z 132. A study on adipic acid-d2 showed that the primary fragmentation is the loss of a water molecule.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required. For spectra in D₂O, a reference compound like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

For analysis by techniques like Electrospray Ionization (ESI), further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

Instrumentation and Data Acquisition:

-

The analysis can be performed on various mass spectrometers, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer, often coupled with a liquid chromatography (LC) system for sample introduction.

-

LC-MS (ESI):

-

Use a suitable reverse-phase column (e.g., C18).

-

Employ a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

-

Set the mass spectrometer to operate in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

Data Processing:

-

Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Examine the MS/MS spectra to identify the characteristic fragment ions.

-

Use the accurate mass measurements from a high-resolution mass spectrometer to confirm the elemental composition of the parent and fragment ions.